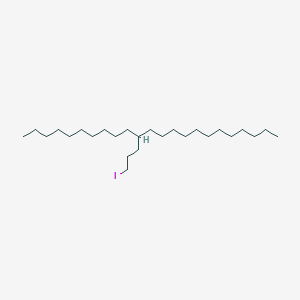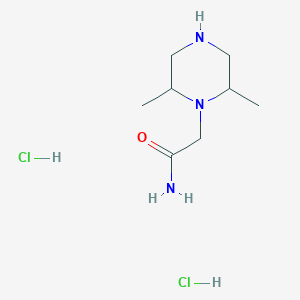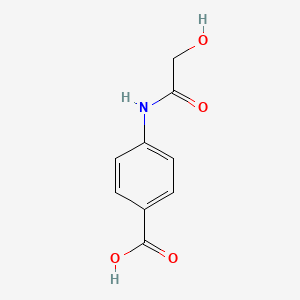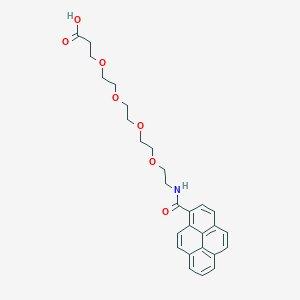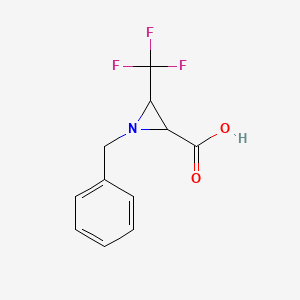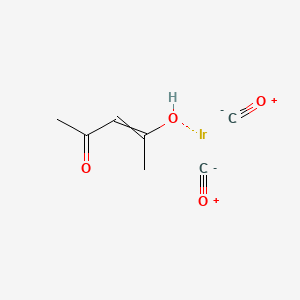
Carbon monoxide;4-hydroxypent-3-en-2-one;iridium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” is a coordination complex that involves carbon monoxide, 4-hydroxypent-3-en-2-one, and iridium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” typically involves the coordination of iridium with carbon monoxide and 4-hydroxypent-3-en-2-one. The reaction conditions often include:
Solvent: Organic solvents such as dichloromethane or toluene.
Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, additional catalysts may be used to facilitate the coordination process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
“Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of iridium.
Reduction: Reduction reactions can also occur, often involving the reduction of iridium to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 4-hydroxypent-3-en-2-one or carbon monoxide ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Hydrogen gas, sodium borohydride, or other hydrides.
Substitution Reagents: Various ligands such as phosphines, amines, or other organic molecules.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to iridium oxides, while substitution reactions can yield a variety of iridium complexes with different ligands.
Scientific Research Applications
“Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” has several scientific research applications:
Catalysis: The compound can act as a catalyst in various chemical reactions, including hydrogenation, hydroformylation, and carbonylation reactions.
Materials Science: It is used in the development of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Biomedical Research: The compound’s potential as a therapeutic agent is being explored, particularly in the context of cancer treatment and imaging.
Environmental Chemistry: It is studied for its role in environmental remediation processes, such as the catalytic conversion of pollutants.
Mechanism of Action
The mechanism by which “Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” exerts its effects involves the coordination of iridium with the ligands, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the iridium center can facilitate the activation of small molecules, while in biomedical applications, the compound may interact with cellular components to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Carbon monoxide;4-hydroxypent-3-en-2-one;rhodium
- Carbon monoxide;4-hydroxypent-3-en-2-one;palladium
- Carbon monoxide;4-hydroxypent-3-en-2-one;platinum
Uniqueness
“Carbon monoxide;4-hydroxypent-3-en-2-one;iridium” is unique due to the specific properties imparted by the iridium center. Iridium complexes are known for their high stability and reactivity, which can be advantageous in various applications compared to similar compounds with rhodium, palladium, or platinum.
Properties
Molecular Formula |
C7H8IrO4 |
|---|---|
Molecular Weight |
348.35 g/mol |
IUPAC Name |
carbon monoxide;4-hydroxypent-3-en-2-one;iridium |
InChI |
InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;; |
InChI Key |
NMFBREHTKYXYKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


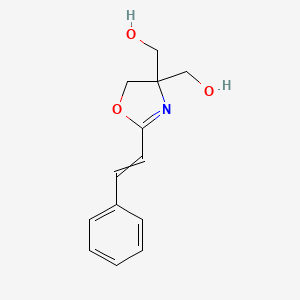
![(23R)-2,4,8,23-tetramethyl-11-oxa-6-azahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-1,17-dien-20-ol](/img/structure/B14792285.png)

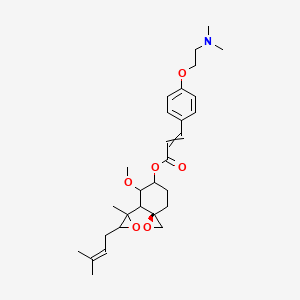
![[4-[2-[[2-(Methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid](/img/structure/B14792306.png)
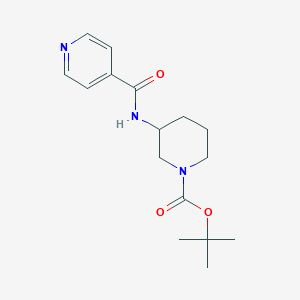

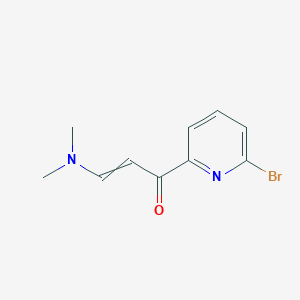
![5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14792323.png)
